4-Chlorophenyl3,4-dimethylbenzoate
Description
4-Chlorophenyl 3,4-dimethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with two methyl groups at the 3- and 4-positions and a chlorophenyl ester group. This compound is of interest in organic chemistry and materials science due to its structural features, which influence its physicochemical properties, such as melting point, solubility, and reactivity.
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
(4-chlorophenyl) 3,4-dimethylbenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-10-3-4-12(9-11(10)2)15(17)18-14-7-5-13(16)6-8-14/h3-9H,1-2H3 |
InChI Key |
TWGLBBBPXSGVAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-chlorophenyl 3,4-dimethylbenzoate with three related compounds: 3-chlorophenyl 4-methylbenzoate , 2,6-dichlorophenyl 4-methylbenzoate , and 2,4-dichlorophenyl 4-methylbenzoate . Key parameters include molecular geometry, crystallographic data, and substituent effects.
Table 1: Structural and Crystallographic Comparisons
Key Findings:
Dihedral Angles :
- The dihedral angle between the benzoyl and substituted phenyl rings is critical for molecular packing and crystallinity. For 3-chlorophenyl 4-methylbenzoate, this angle is 48.81° , which aligns with estimates for 4-chlorophenyl 3,4-dimethylbenzoate due to steric similarities from methyl and chlorine substituents .
- Compounds with multiple chlorine substituents (e.g., 2,4-dichlorophenyl derivatives) exhibit slightly smaller dihedral angles (~46–47°), suggesting increased planarity due to halogen-induced electron-withdrawing effects .
Bond Lengths and Substituent Effects: Mean C–C bond lengths in the benzoyl ring remain consistent (~1.38–1.39 Å) across all analogs, indicating minimal electronic disruption from substituents.
Crystallographic Behavior :
- Single-crystal X-ray studies of 3-chlorophenyl 4-methylbenzoate reveal a data-to-parameter ratio of 14.2 and an R factor of 0.041 , typical for well-resolved aromatic esters. Similar precision is expected for 4-chlorophenyl 3,4-dimethylbenzoate .
Research Implications and Limitations
- Synthetic Challenges: The synthesis of 4-chlorophenyl 3,4-dimethylbenzoate may involve multi-step protocols similar to those for 4-(benzyloxy)-3-phenethoxyphenol (C3), where oxidation and deprotection steps are critical . However, the additional methyl groups necessitate stringent control over regioselectivity.
- Data Gaps : Direct crystallographic or spectroscopic data for 4-chlorophenyl 3,4-dimethylbenzoate are absent in available literature. Current comparisons rely on structurally related compounds, highlighting the need for targeted studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
